molecular formula C7H6F2S B1411615 3,4-Difluoro-5-(methyl)thiophenol CAS No. 1803823-92-8

3,4-Difluoro-5-(methyl)thiophenol

Cat. No.: B1411615
CAS No.: 1803823-92-8
M. Wt: 160.19 g/mol
InChI Key: FYJAQXYGKPLGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-5-(methyl)thiophenol is an organosulfur compound with the molecular formula C(_7)H(_6)F(_2)S It is characterized by the presence of two fluorine atoms and a methyl group attached to a thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(methyl)thiophenol typically involves the fluorination of a suitable thiophenol precursor. One common method includes the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process includes:

    Halogenation: Introduction of fluorine atoms into the aromatic ring.

    Methylation: Addition of a methyl group to the thiophenol ring.

    Purification: Techniques such as distillation or recrystallization to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms. Typical reducing agents are lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4

Properties

IUPAC Name

3,4-difluoro-5-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJAQXYGKPLGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-(methyl)thiophenol
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-5-(methyl)thiophenol
Reactant of Route 3
Reactant of Route 3
3,4-Difluoro-5-(methyl)thiophenol
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-5-(methyl)thiophenol
Reactant of Route 5
3,4-Difluoro-5-(methyl)thiophenol
Reactant of Route 6
3,4-Difluoro-5-(methyl)thiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.